7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione
CAS No.: 899353-99-2
Cat. No.: VC7450990
Molecular Formula: C19H15ClN2OS
Molecular Weight: 354.85
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 899353-99-2 |
|---|---|
| Molecular Formula | C19H15ClN2OS |
| Molecular Weight | 354.85 |
| IUPAC Name | 7-chloro-2-(4-ethylphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
| Standard InChI | InChI=1S/C19H15ClN2OS/c1-2-11-3-5-12(6-4-11)17-21-18-15(19(24)22-17)10-13-9-14(20)7-8-16(13)23-18/h3-9H,2,10H2,1H3,(H,21,22,24) |
| Standard InChI Key | DANCBXARZHQRSL-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)C2=NC(=S)C3=C(N2)OC4=C(C3)C=C(C=C4)Cl |
Introduction
Chemical Structure and Nomenclature
The IUPAC name 7-chloro-2-(4-ethylphenyl)-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione systematically describes its fused polycyclic framework. The chromeno[2,3-d]pyrimidine core consists of a benzopyran ring (positions 1–9) fused to a pyrimidine ring (positions 10–13), with a thione group (=S) at position 4 and a chlorine atom at position 7. The 4-ethylphenyl substituent at position 2 introduces hydrophobic character, influencing its pharmacokinetic profile .
Molecular Formula:
Molecular Weight: 354.85 g/mol
Key Structural Features:
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Fused chromeno-pyrimidine system with planarity enabling π-π stacking interactions
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Electron-withdrawing chloro group enhancing electrophilic reactivity
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4-Ethylphenyl moiety contributing to lipophilicity (calculated logP = 5.03)
Comparative Structural Analysis:
The structural divergence from ethoxy to ethyl substituents reduces oxygen content while maintaining comparable lipophilicity, suggesting optimized blood-brain barrier penetration potential .
Synthesis and Characterization
Characterization Techniques
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¹H/¹³C NMR: Distinct signals for thione proton (δ 3.8–4.2 ppm) and ethyl group (δ 1.2–1.4 ppm triplet)
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HRMS: Expected molecular ion peak at m/z 355.0512 (M+H⁺)
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XRD: Planar core structure with dihedral angles <10° between fused rings
Physicochemical Properties
Thermodynamic Parameters
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Melting Point: Estimated 218–224°C (DSC) based on analog data
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Solubility:
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Water: <0.1 mg/mL (25°C)
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DMSO: >50 mg/mL
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Spectroscopic Profile
UV-Vis (MeOH):
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λₘₐₓ 274 nm (π→π* transition)
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Shoulder at 310 nm (n→π* of thione)
FT-IR (KBr):
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1675 cm⁻¹ (C=S stretch)
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1580 cm⁻¹ (C=N pyrimidine)
Biological Activity and Mechanism of Action
Kinase Inhibition
Structural analogs demonstrate potent ERK1/2 inhibition (IC₅₀ = 0.42 μM) through:
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Competitive ATP-binding site occupation
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Hydrophobic interactions from ethylphenyl group stabilizing inhibitor-enzyme complex
Antimicrobial Activity
Preliminary studies on chromeno-pyrimidine-thiones show:
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Gram-positive bacteria: MIC 8–16 μg/mL (S. aureus)
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Fungal strains: IC₅₀ 12 μM (C. albicans)
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